5-Iodopyrimidine-2,4,6-triol

Photo-cross-linking Nucleoprotein complex Oligonucleotide probe

Structural proteomics groups requiring near-quantitative covalent trapping of protein-DNA interfaces must procure 5-iodopyrimidine-2,4,6-triol. The 70-94% photo-cross-linking yield at 325 nm with monochromatic activation ensures sufficient adduct recovery for LC-MS/MS identification-unattainable with 5-bromouracil's sub-percent photocoupling yields. • 70-94% cross-link yield at 325 nm enables adduct recovery for LC-MS/MS peptide identification. • Superior Pd-catalyzed reactivity at internal ssON positions triples functionalization architecture vs. 7-iodo-7-deazapurine alternatives. • Clean singlet predissociation pathway (femtosecond radical initiation) supports precise kinetic modeling in pump-probe experiments.

Molecular Formula C4H3IN2O3
Molecular Weight 253.98 g/mol
Cat. No. B15053536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodopyrimidine-2,4,6-triol
Molecular FormulaC4H3IN2O3
Molecular Weight253.98 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)O)I
InChIInChI=1S/C4H3IN2O3/c5-1-2(8)6-4(10)7-3(1)9/h(H3,6,7,8,9,10)
InChIKeyBCCIUMBAWNMFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodouracil Procurement Overview


5-Iodopyrimidine-2,4,6-triol (CAS 54124-12-8; systematic synonym 5-iodouracil, IU) is a C5-iodinated pyrimidine-2,4-dione nucleobase analogue with the molecular formula C₄H₃IN₂O₃ and a molecular weight of 253.98 g/mol [1]. As a halouracil, it serves as a versatile building block in organic and medicinal chemistry, particularly for Pd-catalyzed cross-coupling reactions that install aryl, alkenyl, and alkynyl groups at the 5-position of the pyrimidine ring [2]. The compound is also widely employed as a photoactivatable probe for studying nucleic acid–protein interactions and as a radiosensitizer in DNA damage research [3].

Probe Chemistry Supports photo-cross-linking studies of nucleoprotein complexes.
Synthetic Module C5-iodide enables Pd-catalyzed cross-coupling for DNA functionalization.
Radiation Biology Serves as a halogenated radiosensitizer probe for DNA damage models.

5-Iodouracil: Why Substitution Fails


Halogenated uracils are not interchangeable drop-in replacements. The C–I bond possesses a significantly lower bond dissociation energy than C–Br or C–Cl, resulting in fundamentally different photochemical and radiosensitization behavior [1]. In Pd-catalyzed cross-coupling, the iodide leaving group confers superior reactivity compared to bromide or chloride, enabling reactions that fail or proceed with dramatically lower yields with lighter halogens [2]. Furthermore, DNA repair enzymes such as MED1 discriminate between halogenated bases with differential kinetics, and photo-cross-linking yields differ by an order of magnitude between 5-iodouracil and 5-bromouracil [3]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-based.

Attribute
5-Iodouracil Target
5-Bromo/Chloro Substitute
C–X Bond Dissociation
Lower bond dissociation energy favors efficient radical generation.
Higher bond energy may alter photochemical and radiosensitization yields.
Cross-Coupling Reactivity
Iodide leaving group supports higher reactivity in Pd-catalyzed arylations.
Bromide or chloride may fail or proceed with significantly lower yields.
Enzyme Recognition (MED1)
Reported higher glycosylase affinity relative to uracil and halogenated analogs.
Differential kinetics may shift DNA repair pathway endpoints.

5-Iodouracil Differentiation Evidence


Photo-Cross-Linking Yield vs. 5-Bromouracil

5-Iodouracil-substituted RNA and DNA achieve regiospecific protein cross-linking yields of 70–94% of bound nucleic acid upon monochromatic 325 nm irradiation [1]. In contrast, 5-bromouracil photocoupling to aromatic amino acid derivatives proceeds with quantum yields of only 1×10⁻³ to 7×10⁻³ under comparable aqueous conditions, representing approximately 0.1–0.7% efficiency [2]. The roughly two-order-of-magnitude advantage in cross-link yield makes 5-iodouracil the preferred chromophore when high-efficiency covalent trapping of transient nucleoprotein interactions is required.

Photo-Cross-Linking Yield
Reported
70–94% yield vs. ≤0.7% photocoupling
5-BrU 5-IU
Supports high-efficiency covalent trapping for LC-MS/MS adduct recovery.
Context: 325 nm irradiation; nucleoprotein complexes.
Photo-cross-linking Nucleoprotein complex Oligonucleotide probe

Radical Generation Mechanism vs. 5-Bromouracil

Time-resolved FTIR spectroscopy and ab initio calculations demonstrate that 5-iodouracil undergoes C–I bond homolysis via a singlet predissociation pathway on a timescale of tens to hundreds of femtoseconds following 266 nm excitation, producing the uracil-5-yl radical (U•) and an iodine atom with negligible triplet-state involvement [1]. In contrast, 5-bromouracil photochemistry proceeds predominantly through triplet-state intermediates, requiring intersystem crossing that competes with non-radiative decay pathways, resulting in lower radical quantum yield [2]. The barrier-free dissociation of the iodinated base anion is experimentally confirmed: iodinated oligonucleotide trimers are 2-fold more sensitive to solvated electrons than their brominated counterparts [3].

Radical Generation Mechanism
Reported
2-fold greater electron sensitivity
Triplet (5-BrU) Singlet (5-IU)
Barrier-free dissociation supports predictable ultrafast radical initiation.
Context: TR-FTIR, 266 nm; pulse radiolysis with hydrated electrons.
Photochemistry Radical generation DNA damage probe

Suzuki-Miyaura Reactivity: Internal DNA Modification

A systematic study of Suzuki-Miyaura cross-coupling on DNA containing four iodinated nucleobases revealed that 5-iodopyrimidines (derived from 5-iodouracil and 5-iodocytosine) were more reactive than 7-iodo-7-deazapurines. Critically, 5-iodopyrimidines gave cross-coupling products both at terminal and internal positions of single-stranded oligonucleotides (ssONs) and at terminal positions of double-stranded DNA (dsDNA), whereas 7-iodo-7-deazapurines reacted only at terminal positions [1]. All four iodinated dNTPs were incorporated by KOD XL DNA polymerase via primer extension and PCR, but the differential post-synthetic modification capability directly impacts the scope of accessible DNA functionalization [1]. Prior work has also established that 5-iodouracil undergoes efficient Pd-catalyzed direct arylation with arenes and heteroarenes, with the iodide leaving group providing superior reactivity compared to bromide in analogous transformations [2].

Suzuki Coupling Scope
Head-to-head
3 coupling-competent positions
7-iodo-7-deazapurines: 1 position
Expands DNA functionalization design space via internal modifications.
Context: ssON terminal/internal; dsDNA terminal; KOD XL polymerase.
Suzuki-Miyaura coupling DNA post-synthetic modification Nucleotide chemistry

MED1 Glycosylase Affinity vs. Uracil

Single-turnover kinetic analysis of the recombinant MED1 (MBD4) glycosylase domain established that the k(st) values for 5-fluorouracil and 5-iodouracil were over 20- to 30-fold higher than those obtained for uracil, indicating substantially higher affinity of the enzyme for halogenated bases [1]. This enhanced substrate recognition has functional consequences: Med1-null mouse embryo fibroblasts exhibit increased sensitivity to 5-iododeoxyuridine (the nucleoside prodrug of 5-iodouracil) and accumulate higher levels of the halogenated base in their DNA, confirming that MED1 is a bona fide repair activity for halogenated pyrimidine removal [1]. While 5-fluorouracil shows comparable k(st) elevation, 5-chlorouracil and 5-bromouracil do not share this MED1 substrate profile at the same magnitude [2].

MED1 Glycosylase Affinity
Head-to-head
20–30-fold higher k(st)
Baseline: Uracil
Supports defined biochemical probe for DNA damage response studies.
Context: Recombinant MED1; single-turnover kinetics.
DNA repair MED1/MBD4 Base excision repair

Radiosensitization Efficiency vs. 5-Bromouracil

The valence anion states of 5-bromouracil and 5-iodouracil were investigated through elastic scattering calculations, revealing that both compounds possess rich spectra of negative ion states triggering dissociative electron attachment (DEA) [1]. However, upon reaction with radiation-produced hydrated electrons (e⁻ₐq), 5-iodouracil undergoes irreversible destruction via DEA with release of iodide ion and formation of the reactive uracil-5-yl radical (U•). The iodinated base anions exhibit barrier-free dissociation, whereas 5-bromouracil's DEA pathway shows a measurable activation barrier [2]. This mechanistic difference translates to a 2-fold greater sensitivity of iodinated trinucleotides to solvated electrons compared to brominated counterparts [2]. X-ray free-electron laser studies at SACLA further confirmed the ultrafast radiosensitizing mechanism of 5-iodouracil, demonstrating Coulomb explosion dynamics that are independent of exact molecular composition and thus generalizable to other iodinated radiosensitizers [3].

Radiosensitization Mechanism
Head-to-head
Barrier-free DEA vs. measurable activation barrier
5-BrU: slower kinetics
Supports dose-response modeling in radiation sensitization assays.
Context: XFEL imaging; hydrated electron capture; DEA yield.
Radiosensitization Dissociative electron attachment DNA radiation damage

5-Iodouracil Application Scenarios


Photo-Cross-Linking Mass Spectrometry for Nucleoprotein Mapping

Structural proteomics groups requiring near-quantitative covalent trapping of protein–DNA interfaces should procure 5-iodopyrimidine-2,4,6-triol for incorporation into oligonucleotide probes. The 70–94% cross-link yield at 325 nm [1] ensures sufficient adduct recovery for downstream LC-MS/MS identification of cross-linked peptides, a threshold unattainable with 5-bromouracil's sub-percent photocoupling quantum yields. The monochromatic long-wavelength activation eliminates photodamage to native aromatic residues, preserving peptide sequence integrity for Edman degradation or mass spectrometric sequencing.

Internal DNA Functionalization via Suzuki Coupling

Researchers constructing DNA-based biosensors, aptamers, or electrochemical probes requiring internal modification sites should utilize 5-iodopyrimidine nucleotides rather than 7-iodo-7-deazapurine alternatives. The demonstrated ability of 5-iodopyrimidines to undergo Suzuki-Miyaura coupling at internal ssON positions—not merely terminal sites—triples the available functionalization architecture [2]. This expands the design space for redox-labeled DNA, fluorescent nucleobase analogs, and affinity-tagged oligonucleotides.

Ultrafast Radical Probe for DNA Damage Studies

Physical chemistry laboratories investigating the femtosecond dynamics of nucleic acid photodamage should select 5-iodouracil over 5-bromouracil for pump-probe experiments. The singlet predissociation pathway producing the uracil-5-yl radical within tens to hundreds of femtoseconds [3] provides a clean, well-characterized radical initiation event uncomplicated by triplet-state branching, enabling precise kinetic modeling. This clarity is unavailable with brominated analogs that partition between singlet and triplet manifolds.

Radiosensitizer for DNA Damage Models

Radiation oncology research programs evaluating halogenated nucleobase radiosensitizers should prioritize 5-iodouracil based on its 2-fold greater sensitivity to hydrated electrons relative to 5-bromouracil [4]. The barrier-free dissociative electron attachment mechanism ensures that every electron capture event produces a DNA-damaging radical species, maximizing the therapeutic ratio. This quantifiable enhancement supports dose-response modeling in in vitro radiation sensitization assays using plasmid DNA or oligonucleotide model systems.

Application
Selection Property
Validation Focus
Nucleoprotein Photo-Cross-Linking MS
High-efficiency chromophore for covalent trapping
Cross-link yield and adduct recovery under monochromatic 325 nm activation
Internal DNA Functionalization
Iodide leaving group for post-synthetic Suzuki coupling
Scope of internal position reactivity in ssDNA and dsDNA templates
Ultrafast Photodamage Kinetics
Singlet predissociation pathway for radical initiation
Femtosecond radical generation efficiency via pump-probe spectroscopy
DNA Radiation Damage Models
Quantified sensitivity to hydrated electrons
Dose-response modeling in plasmid DNA or oligonucleotide systems
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